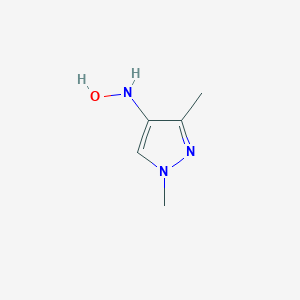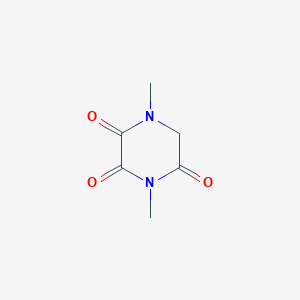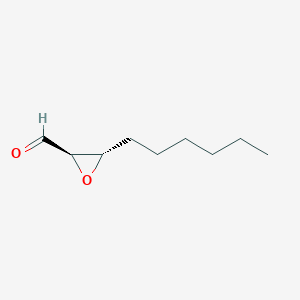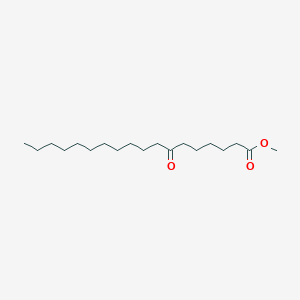
3-(2,2-Dichloroethenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dichloroethenyl)-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. It is a synthetic chemical compound that is used in the synthesis of several other chemical compounds. The compound is also known as DCOIT and is widely used in the field of biocides and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dichloroethenyl)-1,2-oxazole involves the inhibition of the growth and reproduction of microorganisms. The compound acts by disrupting the cell membrane of microorganisms, leading to their death. The compound has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(2,2-Dichloroethenyl)-1,2-oxazole are not well understood. However, studies have shown that the compound can cause skin irritation and allergic reactions in humans. The compound has also been shown to be toxic to aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2,2-Dichloroethenyl)-1,2-oxazole in lab experiments include its broad-spectrum antimicrobial activity and its stability in various environmental conditions. However, the limitations of using the compound include its potential toxicity to humans and aquatic organisms, as well as its limited solubility in water.
Direcciones Futuras
The future directions for research on 3-(2,2-Dichloroethenyl)-1,2-oxazole include the development of new synthesis methods to improve the yield and purity of the compound. Further studies are also needed to understand the biochemical and physiological effects of the compound on humans and the environment. The compound's potential as a new antimicrobial agent for the treatment of infectious diseases should also be explored. Additionally, research is needed to assess the compound's potential as a preservative in food and other industrial products.
Métodos De Síntesis
The synthesis of 3-(2,2-Dichloroethenyl)-1,2-oxazole involves the reaction of 2,2-dichloroacetaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction leads to the formation of 3-(2,2-Dichloroethenyl)-1,2-oxazole. The compound can also be synthesized through a modified method that involves the reaction of 2,2-dichloroacetaldehyde with hydroxylamine sulfate in the presence of sodium acetate.
Aplicaciones Científicas De Investigación
The scientific research application of 3-(2,2-Dichloroethenyl)-1,2-oxazole is vast and diverse. The compound is used as a biocide and antimicrobial agent in various fields, including agriculture, medicine, and water treatment. It is also used as a preservative in paints, coatings, and other industrial products. The compound has been extensively studied for its antifungal and antibacterial properties.
Propiedades
Número CAS |
132784-58-8 |
|---|---|
Nombre del producto |
3-(2,2-Dichloroethenyl)-1,2-oxazole |
Fórmula molecular |
C5H3Cl2NO |
Peso molecular |
163.99 g/mol |
Nombre IUPAC |
3-(2,2-dichloroethenyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3Cl2NO/c6-5(7)3-4-1-2-9-8-4/h1-3H |
Clave InChI |
HVEDZFZKKNKCSM-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C=C(Cl)Cl |
SMILES canónico |
C1=CON=C1C=C(Cl)Cl |
Sinónimos |
Isoxazole, 3-(2,2-dichloroethenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)










